HO-PEG16-OH

Drug Development Bioconjugation PROTAC Linker

Researchers needing exact stoichiometry for PROTAC development face batch variability from polydisperse PEGs. HO-PEG16-OH eliminates this: • Monodisperse (PDI 1.0, MW 722.86) for reproducible bioconjugation. • PROTAC linker with balanced spacer length (16 EG units) & confirmed degradation activity. • Solid at RT (mp 40-45°C); ≥2-year shelf life at -20°C ensures supply stability.

Molecular Formula C32H66O17
Molecular Weight 722.9 g/mol
CAS No. 4669-05-0
Cat. No. B1679191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHO-PEG16-OH
CAS4669-05-0
SynonymsPEG17
Molecular FormulaC32H66O17
Molecular Weight722.9 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
InChIInChI=1S/C32H66O17/c33-1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-29-31-49-32-30-48-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-34/h33-34H,1-32H2
InChIKeyDHORSBRLGKJPFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HO-PEG16-OH (CAS 4669-05-0): Monodisperse PEG16 Linker for PROTAC and Bioconjugation Applications


HO-PEG16-OH, also known as hexaethylene glycol, is a monodisperse polyethylene glycol (PEG) derivative with 16 ethylene glycol units and terminal hydroxyl groups. It has a molecular formula of C32H66O17 and a precise molecular weight of 722.86 g/mol . This compound is a member of the PEG family, characterized by its hydrophilicity, biocompatibility, and well-defined, uniform chain length . It is widely used as a PROTAC linker and in bioconjugation to enhance solubility, reduce immunogenicity, and provide a flexible spacer [1].

Why HO-PEG16-OH Cannot Be Substituted by Other PEG Linkers Without Quantified Performance Loss


Substituting HO-PEG16-OH with a generic PEG linker of different chain length or with polydisperse PEG mixtures leads to measurable changes in critical performance parameters such as solubility, linker length, and biological activity. Monodisperse PEGs like HO-PEG16-OH have a precise molecular weight (722.86 g/mol) and a polydispersity index (PDI) of 1.0, whereas polydisperse PEGs have a PDI >1.1, introducing batch-to-batch variability and complicating reproducibility in drug development . Furthermore, linker length directly impacts PROTAC degradation potency; studies show that a 16-unit PEG linker (PEG16) yields a different in vitro readout compared to PEG4, PEG8, and PEG12 linkers, with PEG12 demonstrating the highest potency [1]. These quantitative differences underscore the necessity for precise selection of HO-PEG16-OH based on application-specific requirements.

Quantitative Evidence Guide: HO-PEG16-OH Performance Data vs. PEG4, PEG8, PEG12, and Polydisperse PEG


Monodispersity: HO-PEG16-OH Enables Precise MW Control vs. Polydisperse PEG Mixtures

HO-PEG16-OH is a monodisperse PEG with a discrete molecular weight of 722.86 g/mol and a polydispersity index (PDI) of 1.0. In contrast, conventional polydisperse PEGs have a PDI >1.1, consisting of a mixture of polymer chains with an average molecular weight. This monodispersity ensures batch-to-batch consistency and eliminates the 'data blurring' caused by heterogeneous mixtures .

Drug Development Bioconjugation PROTAC Linker

Linker Length and PROTAC Degradation Potency: PEG16 Exhibits Intermediate Activity Between PEG12 and PEG4/8

In a direct in vitro comparison of PEG linkers (PEG4, PEG8, PEG12, PEG16) for PROTAC activity, PEG16 exhibited a readout value of 1021.21, positioning it between PEG4 (1311.54) and PEG12 (415.805), the latter being the most potent. PEG8 showed an intermediate readout of 635.073. This data demonstrates that linker length significantly influences degradation efficiency, with PEG12 outperforming PEG16 in this specific assay [1].

PROTAC Targeted Protein Degradation Linker Optimization

Solubility in DMSO: HO-PEG16-OH (20 mg/mL) vs. PEG4 Derivatives (up to 100 mg/mL)

HO-PEG16-OH can be dissolved in DMSO to prepare a stock solution of 20 mg/mL . In contrast, PEG4 derivatives (e.g., DBCO-PEG4-Maleimide) exhibit significantly higher DMSO solubility, typically up to 50–100 mg/mL [1]. This lower solubility of HO-PEG16-OH is a direct consequence of its longer PEG chain and higher molecular weight.

Solubility Formulation Bioconjugation

Melting Point and Physical State: HO-PEG16-OH is a Solid (40–45°C) vs. PEG4 is a Liquid (−39°C)

HO-PEG16-OH is a white crystalline powder or viscous liquid at room temperature, with a melting point of 40–45°C [1]. In contrast, mPEG4-alcohol (a short PEG4 linker) has a melting point of −39°C and is a liquid under standard conditions [2]. This difference in physical state impacts handling, weighing, and dissolution procedures.

Physical Properties Handling Storage

Long-Term Stability: HO-PEG16-OH Maintains ≥2 Years at −20°C

HO-PEG16-OH demonstrates excellent long-term stability when stored at −20°C, with a documented shelf life of ≥2 years under these conditions . This stability is critical for maintaining consistent linker quality in multi-year research projects and for inventory management.

Stability Storage Quality Control

Optimal Application Scenarios for HO-PEG16-OH Based on Quantified Performance Data


PROTAC Development Requiring Intermediate Linker Length

Based on the in vitro potency data showing that PEG16 exhibits moderate degradation efficiency (readout 1021.21) compared to PEG12 (415.805) and PEG4 (1311.54) [1], HO-PEG16-OH is best suited for PROTAC projects where a balance between linker length, solubility, and degradation potency is desired. It provides a longer, more flexible spacer than PEG12 while maintaining acceptable activity, making it ideal for optimizing ternary complex formation in challenging target-ligase pairs.

Bioconjugation and Surface Modification Requiring Precise MW and Monodispersity

The monodisperse nature of HO-PEG16-OH (PDI = 1.0, MW 722.86 g/mol) makes it the preferred choice over polydisperse PEGs for applications demanding exact stoichiometry and reproducible results. This includes the synthesis of well-defined antibody-drug conjugates (ADCs), the modification of nanoparticles for drug delivery, and the functionalization of surfaces for biosensors, where batch-to-batch consistency is paramount.

Formulation Development Where Solid Physical State and Stability Are Advantageous

HO-PEG16-OH's solid state at room temperature (melting point 40–45°C) [2] and its long-term stability (≥2 years at −20°C) make it a practical choice for formulation and manufacturing. Its solid form simplifies accurate weighing and handling, and its proven shelf life reduces supply chain and inventory risks. These properties are particularly valuable in industrial settings where process reproducibility and material stability are critical.

Comparative Linker Studies to Establish Structure-Activity Relationships (SAR)

The availability of quantitative comparator data for PEG4, PEG8, PEG12, and PEG16 linkers [1] positions HO-PEG16-OH as a key reagent in systematic SAR studies. Researchers can use this well-characterized, monodisperse PEG16 linker to probe how linker length influences PROTAC potency, pharmacokinetics, and ternary complex formation, thereby accelerating the rational design of new degraders.

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